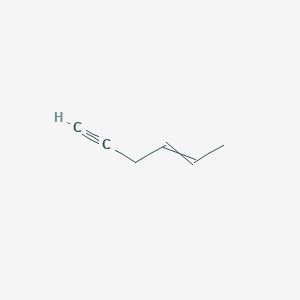4-Hexen-1-yne, (4E)-
CAS No.: 31516-63-9
Cat. No.: VC18969162
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31516-63-9 |
|---|---|
| Molecular Formula | C6H8 |
| Molecular Weight | 80.13 g/mol |
| IUPAC Name | hex-4-en-1-yne |
| Standard InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3 |
| Standard InChI Key | JLXNEPDKUYQIPV-UHFFFAOYSA-N |
| Canonical SMILES | CC=CCC#C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and IUPAC Nomenclature
4-Hexen-1-yne, (4E)-, is systematically named (E)-hex-4-en-1-yne under IUPAC guidelines . The "E" designation specifies the trans configuration of the double bond, where substituents of higher priority (according to Cahn-Ingold-Prelog rules) lie on opposite sides. The molecular formula reflects a degree of unsaturation of three, accounting for one triple bond and one double bond.
Table 1: Key Identifiers of 4-Hexen-1-yne, (4E)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 14092-20-7 | |
| Molecular Weight | 80.13 g/mol | |
| SMILES Notation | \text{C/C=C/CC#C} | |
| InChIKey | JLXNEPDKUYQIPV-GQCTYLIASA-N |
Geometric and Electronic Structure
The molecule’s backbone consists of six carbon atoms with a triple bond between C1 and C2 and a double bond between C4 and C5. The trans configuration minimizes steric hindrance between substituents on C4 and C5. Spectroscopic data, including NMR and IR, would reveal characteristic signals for the alkyne (≈2100 cm) and trans-alkene (≈970 cm).
Synthesis and Manufacturing
Industrial Synthesis Routes
Two primary methods dominate the synthesis of 4-Hexen-1-yne, (4E)-:
Dehydrohalogenation of Haloalkenes
Treatment of 1,4-dihalohex-4-ene with a strong base (e.g., KOH) induces sequential elimination of HX, forming the alkyne and alkene groups. This method achieves yields of 60–75% under optimized conditions:
Alkyne Alkylation
Coupling propargyl bromide with trans-2-pentenyl Grignard reagents in anhydrous THF forms the carbon skeleton. This approach benefits from precise stereocontrol, yielding >80% of the (E)-isomer.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Dehydrohalogenation | 60–75 | Cost-effective | Moderate stereoselectivity |
| Alkyne Alkylation | >80 | High stereocontrol | Requires anhydrous conditions |
Purification and Scalability
Distillation under reduced pressure (40–50°C at 10 mmHg) separates the product from oligomeric byproducts. Industrial-scale production employs continuous-flow reactors to enhance efficiency and safety.
Chemical Reactivity and Functionalization
Hydrogenation and Reduction
Catalytic hydrogenation (H, Pd/C) selectively reduces the triple bond to a single bond, yielding (E)-4-hexene:
Full saturation requires higher pressures (3 atm) and temperatures (80°C), producing n-hexane.
Cycloaddition Reactions
The alkyne participates in [2+2] cycloadditions with electron-deficient alkenes under UV light, forming bicyclic compounds. For example, reaction with tetracyanoethylene yields a strained cyclobutane derivative:
Acid-Catalyzed Hydration
Hydration with HgSO/HSO converts the alkyne to an enol, which tautomerizes to 4-hexen-1-one :
Applications in Industry and Research
Organic Synthesis Intermediate
4-Hexen-1-yne, (4E)-, serves as a precursor to pharmaceuticals (e.g., prostaglandin analogs) and agrochemicals. Its conjugated system enables Diels-Alder reactions to construct six-membered rings prevalent in natural products.
Material Science
Incorporation into polymers via radical polymerization enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures () up to 120°C, suitable for high-performance plastics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume